5-Bromo-1H-1,2,3-triazol-4-amine

Description

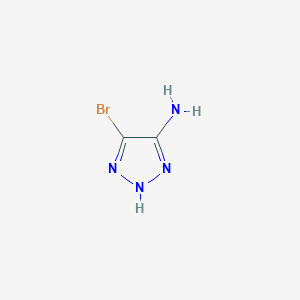

5-Bromo-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromine atom at position 5 and an amine group at position 2. The 1,2,3-triazole scaffold is renowned for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry and materials science . The bromine substituent enhances electrophilicity and influences intermolecular interactions, making it a valuable intermediate in Suzuki couplings and other cross-coupling reactions. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated Buchwald–Hartwig amination, as evidenced by methodologies in related triazole derivatives .

Properties

IUPAC Name |

5-bromo-2H-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c3-1-2(4)6-7-5-1/h(H3,4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZVSXELAREBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-1,2,3-triazol-4-amine typically involves the reaction of 1,2,3-triazole with a brominating agent. One common method is the bromination of 1H-1,2,3-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include azides, thiocyanates, and various substituted amines.

Coupling Products:

Scientific Research Applications

5-Bromo-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazole Core

5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

- Structure : Benzyl and 4-chlorophenyl substituents at positions 2 and 5, respectively.

- Properties :

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

Halogen Positional Isomers

5-Bromo-1H-1,2,4-triazol-3-amine

- Structure : Bromine at position 5 on a 1,2,4-triazole core.

- Properties: Higher acidity at N1 due to triazole isomerism .

- Comparison : The 1,2,4-triazole isomer exhibits distinct electronic properties, affecting solubility and biological target engagement.

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

Data Tables

Table 1: Physical and Spectroscopic Properties

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 5-Bromo-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of propargylamine derivatives followed by bromination. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate the triazole core, with subsequent electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid buffer) . Optimization may include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to enhance bromine reactivity.

- Monitoring reaction progress via TLC or HPLC to isolate intermediates.

How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5).

- Mass spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., [M+H] peak at m/z 189.96 for CHBrN).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Critical properties include:

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water.

- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C.

- pKa : The amine group (pKa ~6.5) can protonate under acidic conditions, affecting reactivity in coupling reactions .

Advanced Research Questions

How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) can:

- Determine bond lengths and angles (e.g., Br–C bond ≈1.89 Å, triazole ring planarity).

- Identify intermolecular interactions (e.g., hydrogen bonding between amine and bromide).

- Resolve tautomerism or positional isomerism in substituted analogs .

How do substituents on the triazole ring influence bioactivity, and how can contradictions in antimicrobial data be analyzed?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare MIC (Minimum Inhibitory Concentration) values for derivatives. For example, bulky substituents (e.g., phenyl groups) may enhance Gram-positive activity (MIC = 0.5–8 μg/ml) but reduce solubility .

- Data Contradiction Analysis : Discrepancies often arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize results using standard strains (e.g., S. aureus ATCC 29213) and statistical tools (e.g., ANOVA with post-hoc tests) .

What computational strategies are effective for predicting the binding modes of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., bacterial topoisomerase IV). Key parameters:

- Grid box centered on active sites (e.g., ATP-binding pocket).

- Scoring functions (e.g., ΔG < –7 kcal/mol suggests strong binding).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

How can researchers mitigate challenges in scaling up synthetic protocols for this compound?

Methodological Answer:

- Process Optimization :

- Replace batch reactors with flow chemistry for safer bromine handling.

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours).

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.